Cartilage matrix proteins are primarily sourced from various types of cartilage tissues, including articular cartilage found in joints and the cartilage associated with growth plates. They are secreted by chondrocytes, the specialized cells responsible for cartilage formation and maintenance. Recent studies have highlighted their expression in different organisms, including marine species like oysters, where they contribute to shell formation under environmental stressors such as ocean acidification .
Cartilage matrix proteins can be classified into several categories based on their structure and function. The peptide sequence (226-234) is part of a broader group of extracellular matrix proteins that includes glycoproteins and proteoglycans. These proteins are characterized by their ability to interact with collagen fibers and other matrix components, thereby playing a vital role in cartilage homeostasis.
The synthesis of cartilage matrix protein (226-234) typically involves recombinant DNA technology. This process includes cloning the gene encoding the protein into an expression vector, followed by transformation into suitable host cells (often Escherichia coli or yeast) for protein production.
The molecular structure of cartilage matrix protein (226-234) exhibits a characteristic arrangement that facilitates its interaction with other components of the extracellular matrix. This segment likely contains structural motifs that allow it to bind effectively to collagen and other glycoproteins.
Cartilage matrix proteins participate in various biochemical reactions that are essential for maintaining cartilage integrity. These include:
The reactions involving cartilage matrix protein are regulated by various factors, including pH, temperature, and the presence of specific enzymes such as metalloproteinases.
The mechanism of action for cartilage matrix protein (226-234) involves its role in modulating cellular responses during cartilage repair. Upon mechanical stress or injury, this protein can facilitate:
Studies indicate that signaling pathways such as transforming growth factor-beta and bone morphogenetic proteins are activated by interactions involving cartilage matrix proteins, leading to enhanced chondrocyte proliferation and differentiation .
Cartilage matrix protein (226-234) has several applications in scientific research:
Cartilage oligomeric matrix protein (COMP), also termed thrombospondin-5, is a high-molecular-weight (~524 kDa) pentameric glycoprotein crucial for extracellular matrix (ECM) organization in cartilaginous tissues. Each subunit (~110 kDa) exhibits a modular architecture comprising:
The fragment 226-234 resides within the second TSP3 repeat (residues ~200-250), characterized by a β-strand/loop topology stabilized by Ca²⁺ coordination. Structural studies reveal that TSP3 repeats adopt a compact fold where acidic residues (Asp/Glu) form a cation-binding pocket essential for conformational stability [1] [6].
Table 1: Domain Organization of COMP
Domain | Residue Range | Function | Structural Features |
---|---|---|---|
Oligomerization | 1-80 | Pentamer assembly | Coiled-coil, disulfide bonds |
EGF-like | 81-200 | Protein-protein interactions | β-hairpin, conserved cysteines |
TSP3 Repeats | 201-550 | Ca²⁺ binding, collagen adhesion | β-strand/loop, DxDxDG motif |
C-terminal | 551-757 | ECM scaffolding | Globular, heparin-binding site |
Epitope mapping of the 226-234 sequence (Val-Asp-Gly-Ser-Glu-Ala-Arg-Ile-Asp) employed multiple techniques to define its antigenic and functional interfaces:
Table 2: Epitope Mapping Techniques Applied to 226-234
Method | Key Residues Identified | Sensitivity | Spatial Resolution | Limitations |
---|---|---|---|---|
HDX-MS | D228, E230, R231, D234 | High | 1–5 residues | Requires soluble complex |
Alanine Scanning | D226, E230, D234 | Moderate | Single residue | Risk of structural perturbation |
Domain Exchange | 220-240 (entire loop) | Low | 15–20 residues | Limited to conserved domains |
The 226-234 fragment overlaps with a non-canonical Ca²⁺-binding motif distinct from EF-hand domains:
Calcium removal induces conformational collapse, disrupting protease docking sites and reducing cleavage efficiency by >70% [6].
The 226-234 fragment undergoes two dominant PTMs critical for its function:
PTMs in this region follow the "central motif + flexible linker" paradigm: The glycosylation site (Asn229) resides within a rigid loop, while hydroxylation occurs at a solvent-exposed turn [4].
Table 3: Post-Translational Modifications of 226-234
PTM Type | Residue | Consensus Sequence | Functional Impact |
---|---|---|---|
N-glycosylation | Asn229 | G-S-N-A-R | Stabilizes Ca²⁺ loop, steric shielding |
Hydroxylation | Pro232 | A-R-I-P* | Enhances collagen binding affinity |
Predicted O-GlcNAc | Ser227 | V-D-G-S-E | Not experimentally verified |
Table 4: Compound Nomenclature
Term | Synonyms | Context |
---|---|---|
Cartilage matrix protein | COMP, TSP5 | Parent protein |
Fragment 226-234 | CMP (226-234), TSP3-2 loop | Functional epitope |
PERCAL motif | G-x-D-G-x-x-[GN]-[TN]-x-D-D | Ca²⁺-binding motif in TSP3 repeats |
Thrombospondin type-3 repeat | TSP3, Ca²⁺-binding β-roll | Structural domain housing 226-234 |
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